molecular formula C6H12ClF2NO B6211498 rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 2379394-78-0

rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No. B6211498
CAS RN: 2379394-78-0
M. Wt: 187.6
InChI Key:
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Description

Rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride, also known as RAC-DFMC, is a cyclic compound that has been used in scientific research for its unique properties. It is a derivative of cyclobutanone and has been used for its ability to interact with proteins and other molecules. RAC-DFMC has a wide range of applications in scientific research, such as in protein-protein interactions, enzyme inhibition, and drug design.

Scientific Research Applications

Rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has a variety of applications in scientific research. It has been used in protein-protein interactions, enzyme inhibition, and drug design. In protein-protein interactions, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has been used to inhibit the binding of proteins to other proteins. In enzyme inhibition, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has been used to inhibit the activity of enzymes, such as proteases and kinases. In drug design, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has been used to design novel drugs that can target specific proteins or enzymes.

Mechanism of Action

Rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has a unique mechanism of action. It binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. This allows it to interact with proteins and other molecules in a specific manner. It can also form complexes with proteins and other molecules, which can alter their function.
Biochemical and Physiological Effects
rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and kinases. It has also been shown to inhibit the binding of proteins to other proteins. In addition, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has been shown to alter the activity of proteins and other molecules.

Advantages and Limitations for Lab Experiments

Rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. It can also be used in a variety of experiments, such as protein-protein interactions, enzyme inhibition, and drug design. However, it can be difficult to control the concentration of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride in a solution, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the use of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride. One potential direction is the use of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride in drug delivery systems. It could be used to deliver drugs to specific targets in the body, such as proteins or enzymes. Another potential direction is the use of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride in cancer therapy. It could be used to inhibit the growth of cancer cells or to target specific proteins or enzymes that are involved in cancer growth. Additionally, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride could be used in the development of new drugs, such as drugs that target specific proteins or enzymes. Finally, rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride could be used to develop new methods of protein-protein interactions, such as methods that involve the use of small molecules.

Synthesis Methods

Rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride can be synthesized through a variety of methods. One of the most common methods is the reaction of cyclobutanone with a difluoromethyl amine. This reaction produces rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride and hydrochloric acid as by-products. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid. Other methods of synthesis include the reaction of cyclobutanone with a difluoromethyl amine in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclobutanone", "Difluoromethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with difluoromethylamine in the presence of sodium borohydride to yield rac-(1s,3s)-3-(difluoromethyl)cyclobutan-1-ol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt of the alcohol.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide in methanol to form the free base of the alcohol.", "Step 4: The free base is then treated with hydrochloric acid to form the hydrochloride salt of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride.", "Step 5: The final product is isolated and purified using standard techniques such as recrystallization and filtration." ] }

CAS RN

2379394-78-0

Product Name

rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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